REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Na+].[OH:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([O-:16])(=O)=[O:14])=[CH:9][CH:8]=1>C(Cl)Cl.CN(C=O)C>[OH:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:3])(=[O:16])=[O:14])=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
31.4 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
4-hydroxybenzenesulfonic acid sodium salt
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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[Na+].OC1=CC=C(C=C1)S(=O)(=O)[O-]
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Name
|
|
Quantity
|
0.2 mL
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Type
|
catalyst
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
|
CUSTOM
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Details
|
The resulting mixture is stirred at 65° C. for 6 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
At the end of this time, the mobile, nearly homogenous reaction mixture is poured on ice with vigorous stirring
|
Type
|
CUSTOM
|
Details
|
An oily lower layer is produced
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic solution is dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |